molecular formula C21H25N3O4S B124143 Quetiapine Sulfone CAS No. 329216-65-1

Quetiapine Sulfone

Cat. No.: B124143
CAS No.: 329216-65-1
M. Wt: 415.5 g/mol
InChI Key: SQUTWXZEWJNIQN-UHFFFAOYSA-N
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Description

Quetiapine Sulfone is a metabolite of Quetiapine, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. This compound is formed through the oxidation of Quetiapine and retains some pharmacological activity, contributing to the overall therapeutic effects of the parent compound.

Mechanism of Action

Target of Action

Quetiapine, the parent compound of Quetiapine Sulfone, primarily targets several neurotransmitter receptors in the brain. It has a high affinity for serotonin (5-HT) and dopamine (D2) receptors . It also interacts with adrenergic alpha 1 and alpha 2 receptors . The interaction with these receptors plays a crucial role in its therapeutic effects.

Mode of Action

Quetiapine acts as a partial agonist at the 5-HT1A receptor and a serotonin-dopamine antagonist (SDA) at the D2 and 5-HT2A receptors . This means it blocks these receptors, reducing the overactivity of dopamine and serotonin in the brain, which is thought to be a contributing factor in the symptoms of schizophrenia and bipolar disorder .

Biochemical Pathways

Quetiapine’s action on the dopamine and serotonin receptors influences several biochemical pathways. It has been shown to inhibit nitric oxide and TNF-α release from IFN-γ-activated microglia . It also increases Cu,Zn-superoxide dismutase (SOD1) levels in vitro . These actions can affect downstream effects such as neuronal survival and oxidative stress response .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 3A4 and CYP2D6 . The primary route of elimination is through hepatic metabolism, with approximately 73% of the dose excreted as metabolites in urine and 21% in feces .

Result of Action

The molecular and cellular effects of Quetiapine’s action include changes in neurotransmitter activity, inhibition of nitric oxide and TNF-α release, and increased levels of SOD1 . These actions can lead to a reduction in the symptoms of schizophrenia, bipolar disorder, and major depressive disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quetiapine. For instance, the presence of potent CYP3A4 inducers or inhibitors can affect the metabolism of Quetiapine, potentially requiring dose adjustments . Additionally, environmental exposure to sunlight can affect the degradation and bioaccumulation of Quetiapine and its metabolites in the aquatic environment .

Biochemical Analysis

Biochemical Properties

Quetiapine Sulfone interacts with various biomolecules, including Human Serum Albumin (HSA). The interactions between this compound and HSA have been studied using spectroscopic and molecular docking techniques . These interactions result in complex formation, suggesting a role for this compound in biochemical reactions .

Cellular Effects

This compound influences cell function through its interactions with HSA. It has been observed to quench the fluorescence of HSA, indicating a change in cellular processes

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules such as HSA. The thermodynamic analysis of the HSA-Quetiapine Sulfone system confirms the involvement of hydrophobic forces, suggesting that the complex formation is spontaneous .

Temporal Effects in Laboratory Settings

Current research has focused on its immediate interactions with HSA, but the long-term effects, including its stability and degradation, are areas for future study .

Dosage Effects in Animal Models

While the effects of this compound at different dosages in animal models have not been explicitly mentioned in the available literature, its parent compound, Quetiapine, has demonstrated dose-dependent clinical efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the cytochrome P450 system, specifically CYP 3A4 and CYP 2D6

Transport and Distribution

Current research has focused on its interactions with HSA, but the specific transporters or binding proteins it interacts with, and its effects on localization or accumulation, are areas for future study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine Sulfone involves the oxidation of Quetiapine. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid, or other peroxides under controlled conditions. The reaction typically requires a solvent like dichloromethane or acetonitrile and is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction parameters. The product is then purified using standard techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Quetiapine Sulfone undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction for its formation from Quetiapine.

    Reduction: Can be reduced back to Quetiapine under specific conditions.

    Substitution: Possible at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, dichloromethane, acetonitrile.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: this compound.

    Reduction: Quetiapine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Quetiapine Sulfone has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Quetiapine.

    Biology: Investigated for its pharmacological effects and potential therapeutic benefits.

    Medicine: Studied for its role in the overall efficacy of Quetiapine treatment in psychiatric disorders.

    Industry: Utilized in the development of new antipsychotic medications and in the quality control of pharmaceutical products.

Comparison with Similar Compounds

    Quetiapine: The parent compound from which Quetiapine Sulfone is derived.

    Norquetiapine: Another metabolite of Quetiapine with distinct pharmacological properties.

    Clozapine: A structurally similar atypical antipsychotic with a different side effect profile.

Uniqueness: this compound is unique in its formation through the specific oxidation of Quetiapine and its retention of some pharmacological activity. Unlike Norquetiapine, which is formed through N-dealkylation, this compound is formed through sulfoxidation, highlighting the diversity of metabolic pathways for Quetiapine. Its presence and activity contribute to the overall therapeutic effects and side effect profile of Quetiapine treatment.

Properties

IUPAC Name

2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUTWXZEWJNIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444898
Record name 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329216-65-1
Record name 2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329216-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Is quetiapine sulfone quantifiable in patients taking quetiapine?

A1: While the study focuses on developing an LC-MS/MS method for measuring quetiapine and its metabolites, it does not directly quantify this compound in patient samples. The article states that this compound was found to be unstable and degrades into quetiapine sulfoxide [].

Q2: Does the instability of this compound impact the measurement of other quetiapine metabolites?

A2: Potentially, yes. The degradation of this compound into quetiapine sulfoxide could lead to an overestimation of quetiapine sulfoxide concentrations in patient samples []. This highlights the importance of considering the stability of metabolites when developing and validating analytical methods for drug monitoring.

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